![molecular formula C13H17N3O B2655377 5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097898-15-0](/img/structure/B2655377.png)

5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

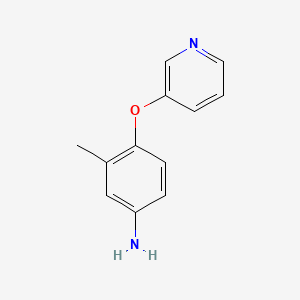

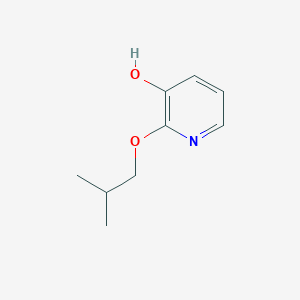

“5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” is a chemical compound. The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .

Synthesis Analysis

The synthesis of similar bicyclo[2.2.1]heptane derivatives has been achieved through an asymmetric approach via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Chemical Reactions Analysis

The chemical reactions involving similar bicyclo[2.2.1]heptane derivatives have been studied. A sequential Diels−Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .Scientific Research Applications

Catalytic Potential and Selectivity Enhancement

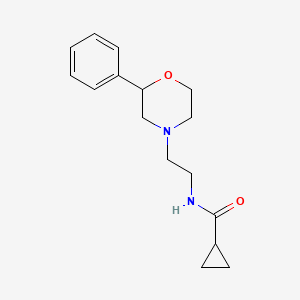

Research has demonstrated the utility of related bicyclic systems in enhancing selectivity and efficiency in organocatalytic reactions. For example, the use of constrained beta-proline analogues in aldol reactions has shown significant improvements in enantioselectivity, attributed to the geometry of the acid group in transition states. This insight is valuable for the design of more effective catalysts in synthetic chemistry (Armstrong et al., 2009).

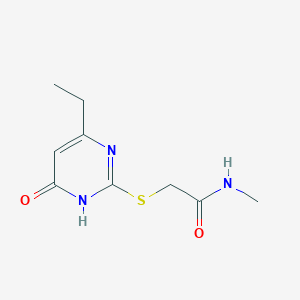

Building Blocks for Medicinal Chemistry

Bicyclic structures similar to "5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane" serve as versatile intermediates for the synthesis of complex molecular architectures. For instance, the synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been described as a promising approach for generating novel conformationally restricted piperidine derivatives, which are of interest in medicinal chemistry due to their potential biological activities (Denisenko et al., 2010).

Novel Synthetic Routes and Drug Design

The development of new synthetic methodologies using bicyclic systems paves the way for the creation of novel drug analogues. For example, the synthesis of 6-substituted amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one derivatives has shown promise as a new class of inhibitors for cysteine proteases, indicating potential applications in drug development (Zhou et al., 2002).

Functional Diversity through Backbone Constrained Analogues

Further expanding on the versatility of bicyclic structures, recent studies have focused on creating backbone-constrained analogues of γ-amino butyric acid (GABA), aiming at the synthesis of compounds with potential therapeutic benefits. This approach highlights the capacity of bicyclic systems to serve as platforms for functional diversity, offering new pathways for the design of drugs with improved efficacy and specificity (Garsi et al., 2022).

properties

IUPAC Name |

5-(6-cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-9(3-1)12-5-13(15-8-14-12)16-6-11-4-10(16)7-17-11/h5,8-11H,1-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMSAMQVWMCDJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC=N2)N3CC4CC3CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655303.png)

![Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2655305.png)

![1-(4-Methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2655306.png)

![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2655308.png)

![N-(3-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2655313.png)